Ethyl 7-(2,5-dichlorophenyl)-7-oxoheptanoate
CAS No.: 898778-17-1
Cat. No.: VC2294219
Molecular Formula: C15H18Cl2O3
Molecular Weight: 317.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898778-17-1 |
|---|---|
| Molecular Formula | C15H18Cl2O3 |
| Molecular Weight | 317.2 g/mol |
| IUPAC Name | ethyl 7-(2,5-dichlorophenyl)-7-oxoheptanoate |
| Standard InChI | InChI=1S/C15H18Cl2O3/c1-2-20-15(19)7-5-3-4-6-14(18)12-10-11(16)8-9-13(12)17/h8-10H,2-7H2,1H3 |
| Standard InChI Key | UADLQOZRKQMNMB-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CCCCCC(=O)C1=C(C=CC(=C1)Cl)Cl |
| Canonical SMILES | CCOC(=O)CCCCCC(=O)C1=C(C=CC(=C1)Cl)Cl |
Introduction
Chemical Identity and Properties
Ethyl 7-(2,5-dichlorophenyl)-7-oxoheptanoate is characterized by its specific chemical structure containing both carbonyl and ester functional groups. The 2,5-dichlorophenyl group attached to the heptanoate backbone gives this compound distinctive chemical and physical properties.
Physical and Chemical Properties
The compound's physical and chemical properties provide important information for researchers working with this substance. Table 1 summarizes the key properties of Ethyl 7-(2,5-dichlorophenyl)-7-oxoheptanoate.
Table 1: Physical and Chemical Properties of Ethyl 7-(2,5-dichlorophenyl)-7-oxoheptanoate
| Property | Value |
|---|---|
| CAS Number | 898778-17-1 |
| Molecular Formula | C15H18Cl2O3 |
| Molecular Weight | 317.2 g/mol |
| IUPAC Name | ethyl 7-(2,5-dichlorophenyl)-7-oxoheptanoate |
| Standard InChI | InChI=1S/C15H18Cl2O3/c1-2-20-15(19)7-5-3-4-6-14(18)12-10-11(16)8-9-13(12)17/h8-10H,2-7H2,1H3 |
| Standard InChIKey | UADLQOZRKQMNMB-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CCCCCC(=O)C1=C(C=CC(=C1)Cl)Cl |
The compound contains a heptanoate backbone with a 2,5-dichlorophenyl substituent and an oxo functional group, giving it distinct chemical characteristics. The presence of chlorine atoms at the 2 and 5 positions of the phenyl ring affects its electron distribution and reactivity, particularly in electrophilic aromatic substitution reactions.
Synthesis and Production Methods
The synthesis of Ethyl 7-(2,5-dichlorophenyl)-7-oxoheptanoate involves specific chemical reactions and procedures that yield the desired compound with high purity. Understanding these synthetic routes is crucial for researchers looking to produce or work with this compound.
Synthetic Routes
The synthesis of Ethyl 7-(2,5-dichlorophenyl)-7-oxoheptanoate typically involves esterification reactions, which are common in organic chemistry for forming esters from acids and alcohols. Starting materials such as 2,5-dichlorobenzaldehyde and heptanoic acid derivatives can be used in these reactions to produce the target compound. The general synthetic pathway often involves multiple steps to introduce the specific functional groups and substituents.
Reaction Conditions
Optimal reaction conditions are essential for achieving high yields and purity in the synthesis of Ethyl 7-(2,5-dichlorophenyl)-7-oxoheptanoate. These conditions typically include controlled temperature, appropriate solvents, catalysts, and reaction times. The use of anhydrous conditions may be necessary to prevent unwanted side reactions, particularly hydrolysis of the ester group.
The purification of the compound often involves techniques such as recrystallization, column chromatography, or distillation, depending on the scale of production and the required purity level. Quality control measures, including spectroscopic analysis, are implemented to ensure the identity and purity of the final product.
Chemical Reactivity and Reactions
The chemical reactivity of Ethyl 7-(2,5-dichlorophenyl)-7-oxoheptanoate is determined by its functional groups and structural features, which influence its participation in various chemical transformations.
Reaction Types
Ethyl 7-(2,5-dichlorophenyl)-7-oxoheptanoate can participate in various chemical reactions, including nucleophilic substitution and electrophilic addition reactions, due to its ester and ketone functionalities. The carbonyl group (C=O) in the ketone moiety can undergo nucleophilic addition reactions with various nucleophiles, while the ester group can participate in hydrolysis, transesterification, and reduction reactions.
The chlorine atoms on the phenyl ring also influence the compound's reactivity, particularly in coupling reactions and substitution processes. These atoms can be displaced under specific conditions, allowing for further functionalization of the molecule.
Mechanistic Considerations
The mechanisms of reactions involving Ethyl 7-(2,5-dichlorophenyl)-7-oxoheptanoate follow established principles of organic chemistry. For example, nucleophilic addition to the ketone involves attack of a nucleophile at the electrophilic carbon of the carbonyl group, forming a tetrahedral intermediate that subsequently rearranges to form the product.
In ester hydrolysis, the reaction proceeds through nucleophilic acyl substitution, where a nucleophile (such as hydroxide ion) attacks the carbonyl carbon of the ester, followed by elimination of the alkoxy group to form a carboxylic acid. The presence of electron-withdrawing chlorine atoms on the phenyl ring can influence these reactions by affecting the electron density distribution in the molecule.
Spectroscopic Characterization
Spectroscopic techniques provide valuable information about the structure and purity of Ethyl 7-(2,5-dichlorophenyl)-7-oxoheptanoate, aiding in its identification and quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic compounds like Ethyl 7-(2,5-dichlorophenyl)-7-oxoheptanoate. The 1H NMR spectrum would show signals corresponding to the ethyl group protons, the methylene protons of the heptanoate chain, and the aromatic protons of the 2,5-dichlorophenyl group. The 13C NMR spectrum would reveal the carbonyl carbons of the ketone and ester groups, as well as the aromatic carbons and aliphatic carbons.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in Ethyl 7-(2,5-dichlorophenyl)-7-oxoheptanoate. Characteristic absorption bands would be observed for the C=O stretching vibrations of the ketone and ester groups, typically around 1700-1720 cm-1. The C-Cl stretching vibrations of the chlorine atoms on the phenyl ring would also produce distinctive bands in the IR spectrum.
Mass Spectrometry
Mass spectrometry is useful for confirming the molecular weight and fragmentation pattern of Ethyl 7-(2,5-dichlorophenyl)-7-oxoheptanoate. The molecular ion peak would correspond to the compound's molecular weight of 317.2 g/mol, and the fragmentation pattern would provide information about its structural features, such as the cleavage of the ester group or the loss of chlorine atoms.
Computational Studies and Molecular Modeling
Computational methods can provide valuable insights into the properties and behavior of Ethyl 7-(2,5-dichlorophenyl)-7-oxoheptanoate at the molecular level.
Molecular Dynamics Simulations
Molecular dynamics simulations can be used to study the conformational flexibility and stability of Ethyl 7-(2,5-dichlorophenyl)-7-oxoheptanoate in different environments. These simulations can provide information about the preferred conformations of the molecule and the energy barriers for conformational changes, which can influence its reactivity and interactions with other molecules.
Quantum Chemical Calculations
Quantum chemical calculations, such as density functional theory (DFT) calculations, can provide detailed information about the electronic structure, molecular orbitals, and charge distribution in Ethyl 7-(2,5-dichlorophenyl)-7-oxoheptanoate. This information can be used to predict the reactivity patterns of the compound and its interactions with nucleophiles, electrophiles, and other reagents.
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